1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride, also known as 1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid hydrochloride, is a part of the large group of natural products known as isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .
Biochemical Pathways
It is known that isoquinoline alkaloids, which include this compound, have diverse biological activities and can affect various biochemical pathways .
Result of Action
It is known that isoquinoline alkaloids, which include this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride can be synthesized through several methods. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) due to their efficiency and high yield . These methods improve atom economy and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Commonly reduced using sodium borohydride or catalytic hydrogenation.
Substitution: Involves nucleophilic substitution reactions, often facilitated by multicomponent reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Various nucleophiles in the presence of cooxidants
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with significant biological activity.
Phenylalanine derivatives: These compounds undergo similar cyclization reactions and have comparable biological properties.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYXEABVNVYNIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-50-3 |
Source
|
Record name | 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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